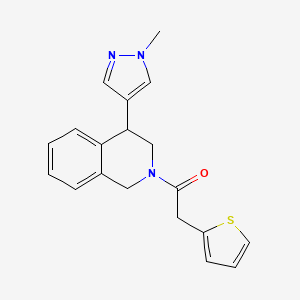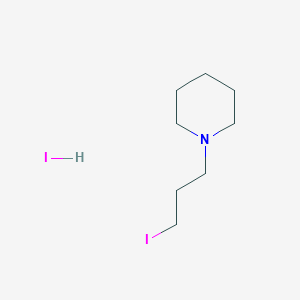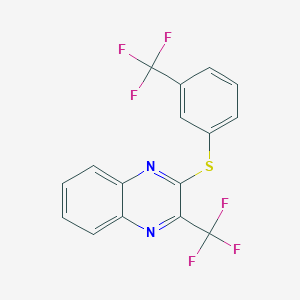
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline, commonly known as TQ, is a heterocyclic compound with potential applications in the field of medicinal chemistry. TQ has a unique chemical structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Derivative Development
Research has shown the synthesis of a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including derivatives like amino, bromo, chloro, and phenyl among others. The introduction of 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids for the first time facilitated the synthesis of novel quinoxaline derivatives, showcasing the chemical versatility and potential for further chemical modifications of this compound (Didenko et al., 2015).
Optical and Morphological Studies
Investigations into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been conducted, with emphasis on their optical properties such as absorption, emission, and quantum yield. These studies revealed negative and positive solvatochromism, attributed to electron-donating and withdrawing units within the molecules, and the potential for Aggregation Induced Emission (AIE) due to restricted intramolecular rotation, indicating possible applications in material sciences and photonics (Rajalakshmi & Palanisami, 2020).
Anticancer Activity
The synthesis of derivatives like methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their examination for antiproliferative activity against human HCT-116 and MCF-7 cell lines highlighted significant IC50 values. This suggests that these derivatives could serve as a scaffold for developing new anticancer agents (El Rayes et al., 2019).
Electrocatalytic and Fluorination Studies
Electrochemical studies for the regioselective anodic fluorination of quinolyl sulfides demonstrated the potential for specific fluorination techniques, enhancing the chemical toolbox available for modifying the quinoxaline core for various applications (Dawood & Fuchigami, 1999).
Green Synthesis Approaches
Catalyst-free methods for the synthesis of quinoxaline derivatives in water under ultrasound irradiation have been developed, highlighting a greener, more sustainable approach to synthesizing these compounds. This method underscores the importance of environmentally friendly synthetic routes in modern chemistry (Mishra et al., 2019).
Propriétés
IUPAC Name |
2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2S/c17-15(18,19)9-4-3-5-10(8-9)25-14-13(16(20,21)22)23-11-6-1-2-7-12(11)24-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNILGXGDIEKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

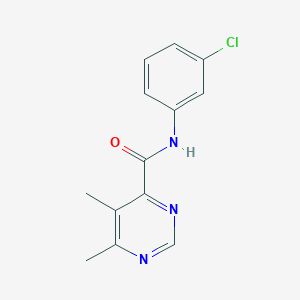
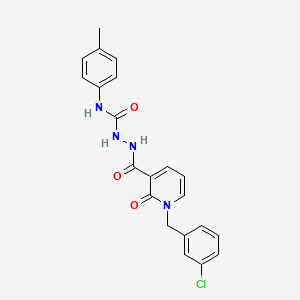
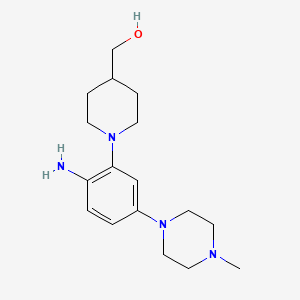
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
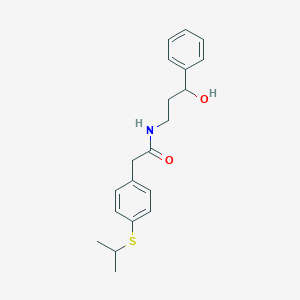
![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)

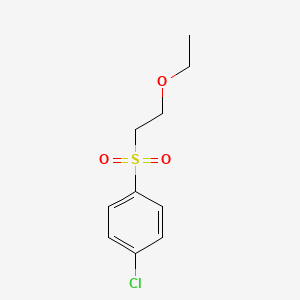
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)
![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
